molecular formula C20H16N2O2S2 B2998791 2-(Benzylsulfanyl)-4-(4-methoxyphenoxy)thieno[3,2-d]pyrimidine CAS No. 478067-47-9

2-(Benzylsulfanyl)-4-(4-methoxyphenoxy)thieno[3,2-d]pyrimidine

Cat. No. B2998791
M. Wt: 380.48
InChI Key: RFPOGRDBXWEDET-UHFFFAOYSA-N
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Description

Thieno[3,2-d]pyrimidine derivatives are a class of compounds that have been studied for their potential as antitumor agents . They have been synthesized as inhibitors of EZH2, a protein that plays a role in cancer cell proliferation .


Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidine derivatives involves structural modifications of a compound called tazemetostat . The process includes several key steps such as Gewald reaction, Dieckmann type cyclisation, and Krapcho decarboxylation .


Molecular Structure Analysis

The molecular structure of thieno[3,2-d]pyrimidine derivatives has been analyzed using various techniques. The crystal structure analysis of representative compounds has been described, including details on hydrogen bonding patterns and molecular arrangement .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thieno[3,2-d]pyrimidine derivatives include Gewald reaction, Dieckmann type cyclisation, and Krapcho decarboxylation .

Safety And Hazards

The safety and hazards of thieno[3,2-d]pyrimidine derivatives have been evaluated in the context of their antitumor activity. The toxicity of these compounds against HEK293T cells, a type of human cell line, has been assessed .

properties

IUPAC Name

2-benzylsulfanyl-4-(4-methoxyphenoxy)thieno[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O2S2/c1-23-15-7-9-16(10-8-15)24-19-18-17(11-12-25-18)21-20(22-19)26-13-14-5-3-2-4-6-14/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFPOGRDBXWEDET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=NC(=NC3=C2SC=C3)SCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzylsulfanyl)-4-(4-methoxyphenoxy)thieno[3,2-d]pyrimidine

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